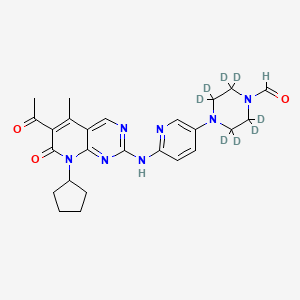

N-Formyl palbociclib-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Formyl-Palbociclib-d8 ist ein deuterium-markiertes Derivat von N-Formyl-Palbociclib. Palbociclib selbst ist ein selektiver Inhibitor der cyclin-abhängigen Kinasen 4 und 6 (CDK4/6), die für die Zellzyklusregulation von entscheidender Bedeutung sind. Diese Verbindung wird hauptsächlich in der Krebsforschung eingesetzt, insbesondere für ihre Rolle bei der Hemmung der Proliferation von Krebszellen durch Induktion eines Zellzyklusarrests.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Formyl-Palbociclib-d8 umfasst mehrere Schritte, beginnend mit 2-(Methylthio)pyrimidin-4-(3H)-on. Der Prozess beinhaltet eine nucleophile Substitution mit Thionylchlorid, Bromierung, nucleophile Substitution mit Cyclopentylamin, eine Eintopf-Zwei-Schritt-Methode (Heck-Reaktion, Ringschlusssequenz), Oxidation, Bromierung, Kreuzkupplungsreaktion und wässrige Aufarbeitung . Die Gesamtausbeute dieses Synthesewegs liegt bei etwa 10%.

Industrielle Produktionsmethoden

Die industrielle Produktion von N-Formyl-Palbociclib-d8 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Stabilität der Verbindung zu gewährleisten. Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden verwendet, um potenzielle Verunreinigungen zu trennen und zu bestimmen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl palbociclib-d8 involves multiple steps, starting from 2-(methylthio) pyrimidin-4-(3H)-one. The process includes nucleophilic substitution by thionyl chloride, bromination, nucleophilic substitution by cyclopentylamine, a one-pot two-step method (Heck reaction, ring closure sequence), oxidation, bromination, cross-coupling reaction, and aqueous workup . The overall yield of this synthetic route is approximately 10%.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. Techniques such as high-performance liquid chromatography (HPLC) are used to separate and determine potential impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Formyl-Palbociclib-d8 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Thionylchlorid für die nucleophile Substitution, Brom für die Bromierung und Cyclopentylamin für die nucleophile Substitution . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die schließlich zur Bildung von N-Formyl-Palbociclib-d8 führen. Diese Zwischenprodukte sind entscheidend für die schrittweise Synthese der endgültigen Verbindung.

Wissenschaftliche Forschungsanwendungen

N-Formyl-Palbociclib-d8 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Referenzstandard in der analytischen Chemie zur Detektion und Quantifizierung von Palbociclib und seinen Derivaten verwendet.

Biologie: In Studien eingesetzt, um die biologischen Pfade und Mechanismen zu verstehen, die mit der CDK4/6-Inhibition verbunden sind.

Medizin: In präklinischen und klinischen Studien eingesetzt, um die Wirksamkeit von CDK4/6-Inhibitoren in der Krebstherapie zu bewerten.

Industrie: In der pharmazeutischen Industrie für die Entwicklung neuer Krebstherapien und für Qualitätskontrollzwecke eingesetzt

Wirkmechanismus

Der primäre Wirkmechanismus von N-Formyl-Palbociclib-d8 beinhaltet die Hemmung von CDK4/6. Durch die Hemmung dieser Kinasen verhindert die Verbindung die Phosphorylierung des Retinoblastomproteins (RB), wodurch der Übergang von der G1-Phase in die S-Phase des Zellzyklus blockiert wird . Dies führt zu einem Zellzyklusarrest und der Hemmung der Proliferation von Krebszellen. Die Verbindung unterliegt auch einem lysosomalen Trapping, das zu ihrer verlängerten Aktivität und parakrinen Wirkungen beiträgt .

Wirkmechanismus

The primary mechanism of action of N-Formyl palbociclib-d8 involves the inhibition of CDK4/6. By inhibiting these kinases, the compound prevents the phosphorylation of the retinoblastoma protein (RB), thereby blocking the progression from the G1 phase to the S phase of the cell cycle . This results in cell cycle arrest and the inhibition of cancer cell proliferation. The compound also undergoes lysosomal trapping, which contributes to its prolonged activity and paracrine effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ribociclib: Ein weiterer CDK4/6-Inhibitor mit ähnlichen Wirkmechanismen.

Abemaciclib: Ein CDK4/6-Inhibitor, der für seine Fähigkeit bekannt ist, die Blut-Hirn-Schranke zu überwinden.

Palbociclib: Die Ausgangssubstanz, von der N-Formyl-Palbociclib-d8 abgeleitet ist

Einzigartigkeit

N-Formyl-Palbociclib-d8 ist aufgrund seiner Deuterium-Markierung einzigartig, die seine Stabilität erhöht und präzisere analytische Messungen ermöglicht. Dies macht es besonders wertvoll in Forschungsumgebungen, in denen eine genaue Quantifizierung unerlässlich ist.

Eigenschaften

Molekularformel |

C25H29N7O3 |

|---|---|

Molekulargewicht |

483.6 g/mol |

IUPAC-Name |

4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carbaldehyde |

InChI |

InChI=1S/C25H29N7O3/c1-16-20-14-27-25(28-21-8-7-19(13-26-21)31-11-9-30(15-33)10-12-31)29-23(20)32(18-5-3-4-6-18)24(35)22(16)17(2)34/h7-8,13-15,18H,3-6,9-12H2,1-2H3,(H,26,27,28,29)/i9D2,10D2,11D2,12D2 |

InChI-Schlüssel |

KVICSWHDXLNVAO-PMCMNDOISA-N |

Isomerische SMILES |

[2H]C1(C(N(C(C(N1C=O)([2H])[2H])([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)C(=O)C)C)([2H])[2H])[2H] |

Kanonische SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C=O)C5CCCC5)C(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.